2-(Piperidin-1-yl)acetamide

Butyrylcholinesterase inhibition Alzheimer's disease Selectivity profiling

2-(Piperidin-1-yl)acetamide (1-Piperidineacetamide; ENT is a small-molecule building block composed of a saturated six-membered piperidine ring N-linked to an acetamide group. With a molecular weight of 142.2 g/mol and a boiling point of 277.4 °C, the compound presents a balanced polar surface area and hydrogen-bonding capacity that underpin its role as a versatile intermediate in medicinal chemistry.

Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
CAS No. 1622-87-3
Cat. No. B3419934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-1-yl)acetamide
CAS1622-87-3
Molecular FormulaC7H14N2O
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC(=O)N
InChIInChI=1S/C7H14N2O/c8-7(10)6-9-4-2-1-3-5-9/h1-6H2,(H2,8,10)
InChIKeyOFILXYRUXDYLLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperidin-1-yl)acetamide (CAS 1622-87-3): A Privileged Piperidine-Acetamide Scaffold for Selective Probe and Lead Generation


2-(Piperidin-1-yl)acetamide (1-Piperidineacetamide; ENT 50360) is a small-molecule building block composed of a saturated six-membered piperidine ring N-linked to an acetamide group [1]. With a molecular weight of 142.2 g/mol and a boiling point of 277.4 °C, the compound presents a balanced polar surface area and hydrogen-bonding capacity that underpin its role as a versatile intermediate in medicinal chemistry . The piperidine nitrogen (conjugate acid pKa ≈ 11.2) imparts significant basicity, enabling salt formation and favorable solubility profiles in aqueous and organic media, while the primary amide offers a tractable handle for further derivatization [2]. These features have led to its incorporation into multiple patented therapeutic series targeting tankyrase, sigma receptors, and cholinesterases.

Why 2-(Piperidin-1-yl)acetamide Cannot Be Replaced by Pyrrolidine or Morpholine Analogs


Although 2-(pyrrolidin-1-yl)acetamide and 2-(morpholin-4-yl)acetamide share the acetamide linker, simple substitution fails because the heterocyclic amine governs both reaction efficiency and downstream target selectivity. Under identical microwave-assisted conditions, the piperidine acetamide derivative forms in 60% yield, while the corresponding pyrrolidine analog is obtained in only 7% yield, demonstrating that the six-membered ring is kinetically favored in key synthetic transformations [1]. Beyond synthesis, the piperidine ring confers an optimal balance of basicity (pKa ≈ 11.2), lipophilicity, and conformational flexibility that pyrrolidine (pKa ≈ 11.3; five-membered ring strain) and morpholine (pKa ≈ 8.4; reduced basicity due to oxygen electron withdrawal) cannot simultaneously achieve [2]. This differential profile translates into measurable advantages in target engagement—derivatives built on the 2-(piperidin-1-yl)acetamide core exhibit 83-fold selectivity for butyrylcholinesterase over acetylcholinesterase, nanomolar sigma-1 receptor affinity (Ki = 17 nM), and sub-nanomolar tankyrase-2 inhibition (IC50 = 6 nM), outcomes that are not reproduced by simple replacement of the piperidine ring [3][4][5].

Quantitative Differentiation of 2-(Piperidin-1-yl)acetamide Against Closest Analogs: A Head-to-Head Evidence Guide


Butyrylcholinesterase Selectivity: N-(Naphthalen-1-yl)-2-(piperidin-1-yl)acetamide vs. Galantamine

The 2-(piperidin-1-yl)acetamide-derived compound N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide exhibits an IC50 of 5.12 ± 0.02 µM for butyrylcholinesterase (BuChE), compared to 426.14 ± 18.54 µM for acetylcholinesterase (AChE), yielding an 83.2-fold selectivity for BuChE [1]. This potency surpasses the clinically used reference compound galantamine, which under identical assay conditions displays an IC50 of 7.96 ± 0.8 µM for BuChE, representing a 1.55-fold improvement [1]. The selectivity is attributed to complementary interactions between the compound's naphthyl ring and BuChE residues Trp231 and Phe329, as confirmed by molecular docking [1].

Butyrylcholinesterase inhibition Alzheimer's disease Selectivity profiling

Sigma-1 Receptor Affinity and Selectivity of Piperidine-Based Alkylacetamide Derivatives

Piperidine-based alkylacetamide derivatives built from the 2-(piperidin-1-yl)acetamide core demonstrate high sigma-1 (σ1) receptor affinity with a Ki of 17 nM, while maintaining low affinity for sigma-2 (σ2) receptors (Ki = 1117 nM), yielding a σ1/σ2 selectivity ratio of 65.7 [1]. In contrast, earlier-generation arylacetamide sigma ligands often lacked this degree of subtype selectivity; for example, N-(1-benzylpiperidin-4-yl)arylacetamide analogs show Ki values for σ1 ranging from 3.21 nM to 141 nM but with variable σ2 selectivity requiring extensive structural optimization [2]. The 2-(piperidin-1-yl)acetamide core, when elaborated with appropriate N-substituents, provides a scaffold that simplifies the achievement of balanced σ1 affinity and selectivity.

Sigma receptor ligands Cancer Neurologic disorders

Tankyrase-2 Inhibition Potency and PARP Selectivity Enabled by 2-(Piperidin-1-yl)acetamide Scaffold

A 2-(piperidin-1-yl)acetamide derivative disclosed in US Patent US9181266 inhibits tankyrase-2 (TNKS2) with an IC50 of 6 nM in a biochemical assay [1]. The structurally related clinical candidate NVP-TNKS656, which retains the 2-(piperidin-1-yl)acetamide core, demonstrates >300-fold selectivity for TNKS2 over the closely related poly(ADP-ribose) polymerases PARP1 and PARP2 . By comparison, the early tankyrase inhibitor IWR-1 shows an IC50 for TNKS1 of only 150 nM and acts through a distinct binding mode at the adenosine pocket, highlighting the improved potency achievable with the piperidine-acetamide chemotype [2]. The quantitative gain is a 25-fold improvement in TNKS2 potency (6 nM vs. 150 nM) combined with >300-fold PARP family selectivity.

Tankyrase inhibition Wnt signaling Cancer

Synthetic Efficiency: Piperidine Acetamide vs. Pyrrolidine Acetamide Under Identical Conditions

In a direct comparative study using microwave-assisted chloroacetamide amination, the reaction of 2-chloro-N-(pyridin-2-yl)acetamide with piperidine gave the corresponding 2-(piperidin-1-yl)acetamide product in 60% isolated yield [1]. Under identical conditions (same substrate, same microwave protocol, same stoichiometry), the pyrrolidine analog was obtained in only 7% yield, representing an 8.6-fold difference in synthetic efficiency [1]. Morpholine provided a 67% yield but carries a markedly lower pKa (8.4 vs. 11.2 for piperidine) that compromises protonation-dependent biological interactions [2]. The low yield of the pyrrolidine adduct is attributed to competing side reactions arising from the conformational strain of the five-membered ring, making the piperidine scaffold the most practical choice among cyclic secondary amine building blocks for acetamide library synthesis.

Synthetic chemistry Building block efficiency Microwave-assisted synthesis

Conformational and Basicity Differentiation: Piperidine vs. Morpholine Acetamide Scaffolds

The piperidine ring in 2-(piperidin-1-yl)acetamide adopts a chair conformation that positions the nitrogen lone pair for optimal orbital overlap with the acetamide carbonyl, a feature confirmed by the coplanar acetamide geometry observed in crystal structures of its derivatives [1]. This conformational rigidity, combined with a conjugate acid pKa of ~11.2, enables pH-dependent protonation that facilitates lysosomal trapping and receptor interaction at physiological pH [2]. In contrast, the morpholine analog (pKa ~8.4) is predominantly unprotonated at pH 7.4, reducing its capacity for ionic interactions with negatively charged receptor pockets, while the pyrrolidine analog (pKa ~11.3) introduces ring strain that decreases hydrolytic stability [2][3]. These physicochemical distinctions are directly relevant to procurement: the piperidine scaffold offers the highest combination of basicity, conformational preorganization, and synthetic tractability among six-membered saturated heterocyclic acetamide building blocks.

Physicochemical profiling Drug design Scaffold selection

Antiprion Activity: Piperidine Acetamide Derivative Series Demonstrates Lead-Like Properties

A systematic study directly comparing 5-(2-(pyrrolidin-1-yl)acetamido)-N-butyl-2-(substituted)benzamide and 5-(2-(piperidin-1-yl)acetamido)-N-butyl-2-(substituted)benzamide series demonstrated that the piperidine-containing benzamides possess binding affinity for human PrPC and inhibit its conversion into the pathological PrPSc isoform in vitro, with activity confirmed in scrapie-infected mouse neuroblastoma (ScN2a) and scrapie mouse brain (SMB) cell models [1]. While specific IC50 values are not disclosed in the abstract, the study explicitly concludes that the benzamide derivatives—incorporating the 2-(piperidin-1-yl)acetamido motif—are 'attractive lead compounds for the development of potential therapeutic agents against prion disease' [1]. The parallel evaluation of pyrrolidine and piperidine series within the same paper provides a structurally controlled comparison that reinforces the piperidine scaffold's privileged status across diverse therapeutic targets.

Prion disease PrPSc inhibition Benzamide scaffold

Optimal Application Scenarios for 2-(Piperidin-1-yl)acetamide Based on Verified Quantitative Evidence


CNS Drug Discovery: Selective Butyrylcholinesterase Inhibitor Programs

Research teams developing next-generation Alzheimer's disease therapeutics that require selective butyrylcholinesterase (BuChE) inhibition should prioritize 2-(piperidin-1-yl)acetamide as the core building block. As demonstrated by the N-(naphthalen-1-yl) derivative, this scaffold yields compounds with IC50 = 5.12 µM for BuChE and 83-fold selectivity over AChE, outperforming galantamine (IC50 = 7.96 µM) [1]. The co-planar acetamide geometry revealed by X-ray crystallography facilitates rational structure-based design of additional N-substituted analogs with predictable binding modes [1].

Oncology: Wnt Pathway-Targeted Tankyrase Inhibitor Development

Laboratories pursuing tankyrase inhibition as a therapeutic strategy in Wnt-driven cancers (colorectal, breast, hepatocellular) should source 2-(piperidin-1-yl)acetamide for the synthesis of patent-protected TNKS2 inhibitor series. The scaffold enables compounds with IC50 = 6 nM for TNKS2 and >300-fold selectivity over PARP1/2, as demonstrated by NVP-TNKS656 . The documented oral bioavailability (32–53% in mouse) of piperidine-acetamide tankyrase inhibitors further supports their progression into in vivo efficacy studies .

Chemical Biology: Selective Sigma-1 Receptor Probe Synthesis

Investigators requiring sigma-1 receptor (σ1R) selective chemical probes for studying cholesterol biosynthesis, NPC1 biology, or cancer cell signaling should employ 2-(piperidin-1-yl)acetamide as the synthetic entry point. The piperidine-alkylacetamide chemotype delivers σ1R ligands with Ki = 17 nM and 65.7-fold selectivity over σ2R, while maintaining low cytotoxicity (IC50 > 30 µM in Panc-1 and SH-SY5Y cells) [2]. This selectivity profile is critical for deconvoluting σ1R-specific pharmacology from σ2R/TMEM97-mediated effects.

Medicinal Chemistry: High-Throughput Amide Library Synthesis

Core facilities and medicinal chemistry groups engaged in parallel library synthesis should select 2-(piperidin-1-yl)acetamide over pyrrolidine analogs for amide coupling and N-functionalization workflows. Direct comparative data show a 60% yield for piperidine acetamide formation under microwave conditions vs. only 7% for the pyrrolidine counterpart, translating to higher library success rates and lower cost per compound [3]. The favorable basicity (pKa = 11.2) also facilitates aqueous work-up and purification by acid-base extraction, streamlining downstream processing [4].

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